![molecular formula C24H23N5O5S3 B2477923 Ethyl-4-((4-((4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazin-1-carboxylat CAS No. 361174-51-8](/img/structure/B2477923.png)

Ethyl-4-((4-((4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazin-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

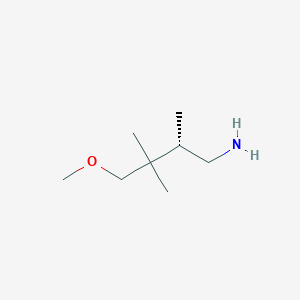

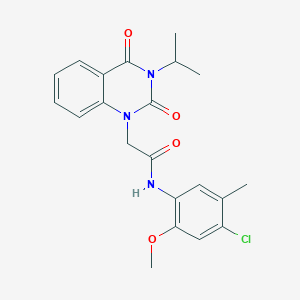

Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H23N5O5S3 and its molecular weight is 557.66. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Thiazol-Derivate, zu denen auch die in Frage stehende Verbindung gehört, haben nachweislich antioxidative Eigenschaften . Antioxidantien sind essenziell für die Neutralisierung schädlicher freier Radikale im Körper und spielen somit eine Schlüsselrolle für die Gesundheit und die Prävention von Krankheiten.

Analgetische und entzündungshemmende Eigenschaften

Es wurde berichtet, dass Thiazol-Verbindungen analgetische und entzündungshemmende Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Schmerz- und Entzündungsbehandlung.

Antimikrobielle und antifungale Anwendungen

Thiazol-Derivate haben antimikrobielle und antifungale Aktivitäten gezeigt . Sie könnten bei der Entwicklung neuer antimikrobieller und antifungaler Wirkstoffe eingesetzt werden, die angesichts der zunehmenden Antibiotikaresistenz besonders wichtig sind.

Antivirale Aktivität

Einige Thiazol-Verbindungen haben antivirale Eigenschaften gezeigt . Dies eröffnet Möglichkeiten für ihren Einsatz bei der Entwicklung neuer antiviraler Medikamente, die im Kampf gegen Viruserkrankungen unerlässlich sind.

Diuretische Eigenschaften

Es wurde festgestellt, dass Thiazol-Derivate diuretische Wirkungen haben . Diuretika helfen, überschüssiges Wasser und Salz aus dem Körper zu entfernen und werden zur Behandlung von Erkrankungen wie Bluthochdruck und Ödemen eingesetzt.

Neuroprotektive Effekte

Thiazol-Verbindungen haben neuroprotektive Wirkungen gezeigt . Dies deutet auf potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson hin.

Antitumor- oder zytotoxische Arzneimittelmoleküle

Es wurde festgestellt, dass Thiazol-Derivate Antitumor- oder zytotoxische Wirkungen haben . Dies deutet auf ihren potenziellen Einsatz in der Krebsbehandlung hin.

Antidiabetische Aktivität

Thiazol-Verbindungen wurden auch mit antidiabetischer Aktivität in Verbindung gebracht . Sie könnten bei der Entwicklung neuer Medikamente zur Behandlung von Diabetes eingesetzt werden.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The specific mode of action of this compound would depend on its exact structure and the nature of its targets.

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain . The specific biochemical pathways affected by this compound would depend on its exact structure and the nature of its targets.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound. The specific ADME properties of this compound would depend on its exact structure.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact structure and the nature of its targets.

Biochemische Analyse

Biochemical Properties

The thiazole ring in Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate plays a significant role in its biochemical properties . It has been reported that the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Cellular Effects

Thiazoles have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Molecular Mechanism

Thiazoles are known to interact with various targets through which they induce biological effects .

Eigenschaften

IUPAC Name |

ethyl 4-[4-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O5S3/c1-2-34-24(31)28-11-13-29(14-12-28)37(32,33)17-9-7-16(8-10-17)21(30)27-23-26-19(15-35-23)22-25-18-5-3-4-6-20(18)36-22/h3-10,15H,2,11-14H2,1H3,(H,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWXCNXWZVKJIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2477844.png)

![5-bromo-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2477847.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2477848.png)

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2477850.png)

![4-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2477851.png)

![Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2477857.png)

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2477861.png)